(E)-N-Desmethyl-N-formyl Doxepin
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Overview
Description
Doxepin is a psychotropic agent used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia . It is a tricyclic antidepressant (TCA) that works on the central nervous system (CNS) to increase levels of certain chemicals in the brain .
Synthesis Analysis
The synthesis of doxepin involves several steps, including nucleophilic addition reaction, elimination reaction, nucleophilic substitution reaction, and neutralization reaction . The synthesis method comprises carrying out nucleophilic addition reaction on 6,11-dihydrodibenzo [b,e]oxepin-11-one and 3-chloropropyl-tert-butyl ether .Molecular Structure Analysis
The molecular formula of doxepin is C19H21NO . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . The (Z) stereoisomer corresponds to cidoxepin .Chemical Reactions Analysis
Doxepin is a familiar substituent of dibenzoxepine, and its principal characteristics originate from the tertiary amino group of the aliphatic chain . The chemical reactions of doxepin involve blocking both NET & SERT (with relative selectivity for NET > SERT) and it has antihistamine effects .Physical And Chemical Properties Analysis
Doxepin is a tricyclic antidepressant with high permeability and solubility . It blocks the reuptake of monoamines and induces potent analgesic outcomes on the treatment fatigue and insomnia .Scientific Research Applications
Biotransformation and Metabolism
- Cunninghamella elegans, a filamentous fungus, can biotransform doxepin into several metabolites, including (E)-N-Desmethyl-N-formyl Doxepin. This process mirrors some aspects of human metabolism of doxepin (Moody, Freeman, & Cerniglia, 1999).
- Cytochrome P450 2D6 (CYP2D6) plays a major role in the stereospecific metabolism of E- and Z-doxepin, suggesting that CYP2D6 is a crucial enzyme in doxepin metabolism, particularly for E-isomers (Haritos, Ghabrial, Ahokas, & Ching, 2000).
Stereochemistry and Analytical Techniques
- Doxepin consists of E (trans) and Z (cis) stereoisomers, and its metabolism exhibits stereoselectivity. This property is significant in analyzing and understanding the behavior of its metabolites, including this compound, in biological systems (Haritos, Ghabrial, Ahokas, & Ching, 1999).
- A study on the stereoselective metabolism of doxepin and N-desmethyldoxepin indicates that the metabolic pathway favors the E-isomer, which includes this compound (Yan, Hubbard, Mckay, & Midha, 1997).
- Advanced analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect doxepin and its metabolites, including this compound, in biological samples (Badenhorst, Sutherland, de Jager, Scanes, Hundt, Swart, & Hundt, 2000).
Mechanism of Action
Target of Action
(E)-N-Desmethyl-N-formyl Doxepin, a derivative of Doxepin, is likely to share similar targets with its parent compound. Doxepin is known to interact with several receptors in the brain. It primarily targets the histamine H1 and H2 receptors , and acts as an antagonist . It also interacts with serotonin receptors , alpha 1 adrenergic receptors , and muscarinic cholinergic receptors . These targets play crucial roles in mood regulation, sleep, and various cognitive functions.
Mode of Action
Doxepin inhibits the reuptake of noradrenalin and serotonin , with a weaker effect on dopamine reuptake . This increases the amounts of these neurotransmitters in the brain, which can help improve mood and reduce anxiety. As an antagonist, it binds to histamine and other receptors, preventing them from being activated. This action is believed to contribute to its sleep-promoting properties .
Biochemical Pathways
Doxepin affects several biochemical pathways. Its inhibition of noradrenalin and serotonin reuptake alters the balance of neurotransmitters in the brain, affecting mood and anxiety levels . Its antagonistic action on histamine and other receptors can affect sleep patterns . The metabolism of Doxepin involves demethylation to the active metabolite desmethyldoxepin, hydroxylation, and glucuronidation .
Pharmacokinetics
Doxepin is a mixture of Z (cis)- and E (trans)-isomers, with the E-isomer being more active as a serotonin reuptake inhibitor . The major route of metabolism for both isomers is demethylation to the active metabolite desmethyldoxepin, carried out by the cytochrome P450 2C19 (CYP2C19), with possible minor involvement of CYP1A2, CYP3A4 or CYP2C9 . The hydroxylated isomers are then glucuronidated . Doxepin is lipophilic and can easily pass through the blood-brain-barrier .
Result of Action
The actions of Doxepin result in increased levels of noradrenalin and serotonin in the brain, which can help to improve mood and reduce anxiety . Its antagonistic action on histamine and other receptors can promote sleep . In clinical studies, Doxepin has been shown to be effective in treating depression, anxiety, and insomnia .
Action Environment
The action of Doxepin can be influenced by various environmental factors. For instance, its high solubility seems to be related to its bioavailability and thus, may lead to higher toxicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-N-methylformamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20(14-21)12-6-10-17-16-8-3-2-7-15(16)13-22-19-11-5-4-9-18(17)19/h2-5,7-11,14H,6,12-13H2,1H3/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYCYABWFVNIZ-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70730867 |
Source
|
Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
250331-52-3 |
Source
|
Record name | N-[(3E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)propyl]-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70730867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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